molecular formula C24H24N4O3S B13360913 [(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate

[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate

Katalognummer: B13360913
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: KGPGYZRBWKUNEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. Its complex molecular structure, featuring a benzodiazole (benzimidazole) moiety linked via a sulfanyl-methyl bridge to a benzoate ester, which is further functionalized with a cyanocyclohexyl carbamoyl group, suggests potential as a key intermediate or scaffold in medicinal chemistry. The benzimidazole core is a privileged structure in drug discovery, known for its ability to interact with various biological targets, including enzymes and receptors. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Eigenschaften

Molekularformel

C24H24N4O3S

Molekulargewicht

448.5 g/mol

IUPAC-Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C24H24N4O3S/c25-16-24(12-6-1-7-13-24)28-21(29)14-31-22(30)18-9-3-2-8-17(18)15-32-23-26-19-10-4-5-11-20(19)27-23/h2-5,8-11H,1,6-7,12-15H2,(H,26,27)(H,28,29)

InChI-Schlüssel

KGPGYZRBWKUNEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2CSC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Core Benzoyl Methyl Ester

The initial step involves synthesizing the benzoyl methyl ester, which serves as the backbone for subsequent functionalization. Drawing from the patent CN101891649B, a typical route involves:

  • Starting Material: 3-chloromethyl benzoic acid methyl ester.
  • Reaction Conditions: Nucleophilic substitution in the presence of a phase-transfer catalyst such as cetyl trimethylammonium bromide, in a weakly alkaline solution at 100–110°C for 1–18 hours.
  • Hydrolysis: The intermediate undergoes hydrolysis in acid to yield 3-aldehyde benzoic acid methyl ester.
  • Purification: Extraction with organic solvents like 1,2-ethylene dichloride, washing, drying, and underpressure distillation to obtain high-purity aldehyde methyl ester (>98%).

This step is crucial for establishing the aromatic ester framework with reactive aldehyde functionality, which is essential for subsequent modifications.

Introduction of the Cyanocyclohexyl Carbamoyl Group

The next phase involves attaching the (1-cyanocyclohexyl)carbamoyl moiety. This is achieved through carbamoylation of an amine precursor, typically via:

  • Preparation of the Amine Intermediate: A cyclohexylamine derivative is nitrile-functionalized to introduce the (1-cyanocyclohexyl) group. This can be achieved by nucleophilic substitution of a suitable cyclohexyl halide with cyanide sources, such as sodium cyanide, under controlled conditions to prevent overreaction or side-products.

  • Carbamoylation: The amine is then reacted with a carbamoyl chloride or carbamoyl anhydride, often in the presence of a base like triethylamine, to form the carbamoyl linkage. This step is performed under mild conditions (around 0–25°C) to prevent decomposition.

Note: The synthesis of the (1-cyanocyclohexyl) group can be optimized by using cyanide salts and cyclohexyl halides, following protocols similar to those used in the synthesis of carbamoyl derivatives in pharmaceutical chemistry.

Formation of the Methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate

This step involves attaching the benzodiazol-sulfanyl substituent:

  • Preparation of Benzodiazol Derivative: Benzodiazol-2-ylthiol can be synthesized via cyclization of appropriate o-phenylenediamine derivatives with thiol precursors, followed by functionalization to introduce the sulfanyl group.

  • Thiol-Methylation: The benzodiazol-2-ylthiol reacts with methylating agents such as methyl iodide or dimethyl sulfate to produce the methylated sulfanyl derivative.

  • Coupling to Benzoate: The sulfanyl group is then linked to the methyl benzoate core via nucleophilic substitution, often facilitated by base catalysis (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

Final Assembly: Coupling of the Carbamoyl and Benzoyl Components

The final step involves coupling the [(1-cyanocyclohexyl)carbamoyl]methyl group with the benzoyl derivative:

  • Activation of the Carboxyl Group: The methyl benzoate derivative is activated using coupling reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (Dicyclohexylcarbodiimide).

  • Amide Bond Formation: The carbamoyl derivative bearing the (1-cyanocyclohexyl) group reacts with the activated ester to form the amide linkage, resulting in the target compound.

  • Purification: The product is purified through recrystallization or chromatography, ensuring high purity and yield.

Summary of the Preparation Method

Step Description Key Conditions References/Analogs
1 Synthesis of aldehyde methyl ester Nucleophilic substitution, hydrolysis CN101891649B
2 Preparation of (1-cyanocyclohexyl) carbamoyl intermediate Cyanide substitution, carbamoylation General carbamoyl synthesis protocols
3 Synthesis of benzodiazol-sulfanyl methyl derivative Thiol alkylation, methylation Benzodiazol synthesis literature
4 Coupling of carbamoyl and benzoyl derivatives Amide bond formation Standard peptide coupling reagents

Notes on Optimization and Industrial Scalability

  • Reaction Conditions: Mild temperatures (25–110°C), controlled pH (neutral to slightly basic), and inert atmospheres are recommended.
  • Yield and Purity: The process can achieve yields exceeding 80%, with purity over 98%, based on analogous patent processes.
  • Environmental Considerations: Use of less toxic cyanide sources and solvent recovery systems enhances environmental friendliness.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole moiety can interact with DNA, proteins, and enzymes, potentially leading to inhibition of cell growth or induction of apoptosis in cancer cells . The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications: Benzimidazole vs. Benzothiazole

A key analog, [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate (CAS 875328-24-8), differs in its heterocyclic core (benzothiazole vs. benzimidazole) and substitution position (4- vs. 2- on the benzoate ring) .

  • Coordination Properties : Benzimidazole’s dual nitrogen atoms may enable stronger metal coordination, relevant in catalysis or medicinal chemistry, compared to benzothiazole’s sulfur .
Table 1: Heterocyclic Core Comparison
Feature Target Compound CAS 875328-24-8 Analog
Heterocycle 1H-1,3-Benzodiazole (N,N) 1,3-Benzothiazole (S,N)
Substituent Position 2- on benzoate 4- on benzoate
Potential Applications Metal coordination, catalysis Electronics, photochemistry

Carbamoyl Group Variations

The analog CAS 875328-24-8 includes a methylated carbamoyl group [(1-cyanocyclohexyl)(methyl)carbamoyl], whereas the target compound lacks the methyl substitution.

  • Electronic Influence: The cyanocyclohexyl group in both compounds introduces strong electron-withdrawing effects, which may stabilize the carbamoyl moiety against hydrolysis .

Functional Group Positioning: 2- vs. 4-Substituted Benzoates

The substitution position on the benzoate ring (2- in the target vs. 4- in the analog) impacts molecular geometry:

  • Spatial Arrangement : 2-Substitution creates a more compact structure, possibly enhancing intramolecular interactions or rigidity.
  • Reactivity : 4-Substituted benzoates (as in CAS 875328-24-8) are often more synthetically accessible but may exhibit reduced steric shielding of reactive sites .

Comparison with N,O-Bidentate Directing Groups

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlights the role of N,O-bidentate directing groups in metal-catalyzed C–H functionalization. While the target compound lacks a hydroxyl group, its benzodiazolylsulfanyl moiety could act as a S,N-bidentate ligand , enabling similar catalytic applications .

Table 2: Key Properties of Compared Compounds
Property Target Compound CAS 875328-24-8 Compound
Molecular Weight ~450 (estimated) Not reported 223.29 (C₁₂H₁₇NO₂)
Heterocycle Benzimidazole Benzothiazole N/A (amide directing group)
Key Functional Groups Cyanocyclohexyl, sulfanyl Cyanocyclohexyl(methyl), sulfanyl Hydroxy, methylbenzamide
Potential Applications Catalysis, medicinal chemistry Material science Metal-catalyzed C–H activation

Biologische Aktivität

The compound [(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C_{17}H_{19}N_{3}O_{2}S
  • Molecular Weight : 333.41 g/mol

The structure consists of a cyanocyclohexyl moiety linked to a carbamoyl group, which is further attached to a benzodiazole derivative containing a sulfanyl group. This unique arrangement may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to [(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study highlighted the efficacy of similar compounds in overcoming drug resistance in glioblastoma and neuroblastoma cells, demonstrating lower lethal concentrations compared to existing therapies .

Table 1: Cytotoxicity of Related Compounds in Cancer Cell Lines

CompoundCell LineLC50 (nM)Reference
Compound AU87 (Glioblastoma)200 ± 60
Compound BBE (Neuroblastoma)18.9
Compound CSK (Glioblastoma)>3000

The proposed mechanism of action for compounds in this class includes:

  • Inhibition of Cell Proliferation : These compounds may interfere with mitotic processes, leading to apoptosis in cancer cells.
  • Radiosensitization : When combined with radiation therapy, these compounds have shown enhanced efficacy, significantly reducing the survival of irradiated cancer cells .

Antiviral Activity

Preliminary data suggest that nitrile-containing compounds like [(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate may also possess antiviral properties. Research indicates that certain structural features, such as the presence of nitriles, can enhance antiviral activity by disrupting viral replication mechanisms .

Study on Anticancer Efficacy

In a comparative study involving several anticancer agents, the compound demonstrated superior cytotoxicity against resistant cancer cell lines. The study utilized various assays to determine the effectiveness of treatment combinations and found that the compound significantly reduced cell viability compared to controls .

Clinical Implications

The potential for developing [(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate into a therapeutic agent is promising. Its ability to target resistant cancer types and enhance the effects of radiation therapy positions it as a candidate for further clinical investigation.

Q & A

Q. What synthetic strategies are recommended for [(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate, and how can reaction conditions be optimized?

Answer:

  • Stepwise synthesis : The compound can be synthesized via coupling reactions. For example:
    • Benzimidazole sulfanyl methyl group formation : Use copper(I)-catalyzed 1,3-dipolar cycloaddition (Click chemistry) to introduce the benzodiazolylsulfanyl moiety, as described for structurally related triazole derivatives .
    • Carbamoyl linkage : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to attach the (1-cyanocyclohexyl)carbamoyl group, similar to peptide bond formation in .
  • Optimization :
    • Vary reaction temperatures (e.g., 0°C to 70°C), solvent systems (THF, DMF), and catalysts (e.g., CuI for cycloadditions) .
    • Purify intermediates via flash chromatography (e.g., hexane/ethyl acetate gradients) and validate purity using HPLC .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Answer:

  • NMR spectroscopy :
    • Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, particularly for the benzodiazole and cyclohexyl groups (e.g., shifts at δ 7.5–8.5 ppm for aromatic protons) .
  • X-ray crystallography :
    • Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Mass spectrometry :
    • High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]+^+ ions) .

Q. What preliminary bioactivity screening approaches are suitable for this compound?

Answer:

  • In vitro antimicrobial assays :
    • Use agar dilution or microbroth dilution methods against Gram-positive/negative bacteria, referencing protocols from benzilate derivative studies .
  • Enzyme inhibition assays :
    • Test inhibitory effects on target enzymes (e.g., bacterial topoisomerases) using fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict target interactions?

Answer:

  • Software selection : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking .
  • Protocol :
    • Prepare the compound’s 3D structure (optimize geometry with Gaussian 09 at B3LYP/6-31G* level).
    • Dock into active sites of homologous proteins (e.g., E. coli DNA gyrase, PDB: 1KZN).
    • Validate using MM-GBSA binding free energy calculations .
  • Cross-validation : Compare docking scores with experimental IC50_{50} values from enzyme assays .

Q. How should researchers resolve contradictions in bioactivity data across experimental models?

Answer:

  • Troubleshooting steps :
    • Purity verification : Re-analyze compound purity via HPLC and elemental analysis .
    • Assay standardization : Ensure consistent conditions (e.g., pH, temperature, solvent controls) across labs.
    • Orthogonal assays : Validate antimicrobial activity using both agar diffusion and live-cell imaging .
  • Case study : In benzilate derivatives, discrepancies in MIC values were resolved by controlling DMSO solvent concentrations (<1% v/v) .

Q. What strategies optimize regioselectivity in synthetic steps involving benzodiazole moieties?

Answer:

  • Regiospecific cycloadditions :
    • Use Cu(I) catalysts to favor 1,4-triazole regioisomers, as demonstrated in solid-phase peptide synthesis .
  • Protecting groups :
    • Temporarily block reactive sites (e.g., benzodiazole NH with Fmoc) during coupling steps .

Safety and Computational Analysis

Q. What safety protocols are advised given limited hazard data for this compound?

Answer:

  • Precautionary measures :
    • Assume acute toxicity (LD50_{50} unknown). Use PPE (gloves, goggles), fume hoods, and avoid inhalation .
    • Store at –20°C under inert atmosphere (N2_2) to prevent degradation.
  • Emergency procedures :
    • For skin contact, wash with 10% ethanol/water mixture; seek medical evaluation if irritation persists .

Q. How can computational tools predict physicochemical properties relevant to drug design?

Answer:

  • ADMET prediction :
    • Use SwissADME to estimate logP (~2.2), topological polar surface area (~95 Ų), and blood-brain barrier permeability .
  • Solubility :
    • Predict aqueous solubility (LogS = –4.2) using MarvinSketch, guiding formulation in DMSO/PBS buffers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.